![molecular formula C12H24N2O3 B2390152 Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate CAS No. 1822550-82-2](/img/structure/B2390152.png)
Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate, also known as M2BIO, is a novel organic molecule. It has a CAS Number of 1822550-82-2 and a molecular weight of 244.33 . The IUPAC name is tert-butyl (4-amino-2-methoxycyclohexyl)carbamate .
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. One such method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides . Another method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .Molecular Structure Analysis
The InChI code for Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is 1S/C12H24N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h8-10H,5-7,13H2,1-4H3,(H,14,15) .Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions . They can also undergo the Hofmann rearrangement .Physical And Chemical Properties Analysis
Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
- Ceftolozane Intermediate : Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane, a potent antibiotic. Researchers utilize this compound to construct the pyrazole ring system, which contributes to ceftolozane’s antibacterial activity .
Antibiotic Synthesis
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, H335, and H412 . These indicate that it can cause skin irritation, serious eye irritation, respiratory irritation, and is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h8-10H,5-7,13H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBKKRZRCCJJSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.